molecular formula C12H13F2NO3 B2706191 2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid CAS No. 1396972-19-2

2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid

Cat. No.: B2706191
CAS No.: 1396972-19-2
M. Wt: 257.237
InChI Key: RNOQHFYNGRGYKE-UHFFFAOYSA-N
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Description

2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid is a fluorinated aromatic compound featuring a formamido group attached to a 2,6-difluorophenyl moiety and a branched 3-methylbutanoic acid backbone.

Properties

IUPAC Name

2-[(2,6-difluorobenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3/c1-6(2)10(12(17)18)15-11(16)9-7(13)4-3-5-8(9)14/h3-6,10H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOQHFYNGRGYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid typically involves the reaction of 2,6-difluoroaniline with 3-methylbutanoic acid under specific conditions. The reaction is often catalyzed by a suitable acid or base to facilitate the formation of the formamido linkage . The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of 2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The formamido group can also play a role in binding to target molecules, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The compound shares structural similarities with other formamido-substituted aromatic acids. Below is a comparative analysis based on available

Property 2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic Acid 2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic Acid
Molecular Formula C₁₃H₁₄F₂N₂O₃ (calculated) C₁₄H₁₉NO₅
Molecular Weight ~296.26 g/mol (calculated) 281.30 g/mol
Substituents 2,6-Difluorophenyl, formamido, 3-methylbutanoic acid 3,5-Dimethoxyphenyl, formamido, 3-methylbutanoic acid
Functional Groups Carboxylic acid, amide, fluorine Carboxylic acid, amide, methoxy
Polarity Moderate (fluorine enhances electronegativity) Higher (methoxy groups increase hydrophilicity)

Key Differences and Implications

Methoxy groups are electron-donating, which may reduce oxidative stability but improve solubility. Fluorine’s small atomic radius and high electronegativity could lead to tighter molecular packing and higher melting points compared to methoxy-substituted analogs.

Bioactivity and Applications: Fluorinated compounds like this compound are often explored as enzyme inhibitors or antimicrobial agents due to fluorine’s ability to mimic hydroxyl groups in biological systems. The dimethoxy analog may exhibit weaker receptor interactions but better solubility in aqueous environments, making it suitable for formulations requiring rapid dissolution .

Synthetic Challenges :

  • Introducing fluorine atoms at the 2,6-positions requires specialized fluorination techniques (e.g., Balz-Schiemann reaction), whereas methoxy groups are simpler to install via nucleophilic substitution.

Research Findings and Data Gaps

  • Toxicity and Stability: Fluorinated analogs generally exhibit lower acute toxicity but may pose environmental persistence risks. Methoxy analogs, while less persistent, may generate toxic phenolic metabolites.

Biological Activity

2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H14_{14}F2_{2}N2_{2}O3_{3}
  • Molecular Weight : 239.24 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific biochemical pathways. Notably, it has been studied for its potential as an inhibitor of enzymes involved in neurodegenerative diseases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Inhibition Studies

Recent studies have demonstrated that derivatives similar to this compound exhibit significant inhibitory activity against AChE:

  • IC50_{50} values for AChE inhibition range from 20 to 30 µM for various analogs.
  • Compounds with a difluorophenyl moiety showed enhanced binding affinity due to increased hydrophobic interactions within the enzyme's active site.

Biological Activity Data

CompoundTarget EnzymeIC50_{50} (µM)SelectivityReference
5dAChE29.46 ± 0.31High
5dBuChENot significant-
2BACE12.85 ± 0.09Moderate

Neuroprotective Effects

A study investigated the neuroprotective effects of compounds related to this compound in models of Alzheimer's disease. The results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models.

Pain Management

Another study explored the use of similar compounds as potential analgesics. The findings suggested that the compound could modulate pain pathways by inhibiting specific receptors associated with pain perception.

Molecular Modeling Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with target enzymes:

  • The compound demonstrated a favorable binding pose within the active site of AChE, suggesting competitive inhibition.
  • Molecular dynamics simulations indicated stability in the binding conformation over extended periods, supporting its potential as a therapeutic agent.

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